3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is an organic compound that features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the formation of the 1,3,4-oxadiazole ring followed by esterification. One common method includes the reaction of benzoic acid derivatives with hydrazine to form hydrazides, which are then cyclized with carbon disulfide and an appropriate base to form the oxadiazole ring. The final esterification step involves reacting the oxadiazole derivative with 3-methoxyphenol under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly employed
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It can interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways, such as kinases and phosphatases
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds like 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives share similar structural features and biological activities.
1,2,4-Oxadiazole Derivatives: These compounds also possess a five-membered ring with two nitrogen atoms and one oxygen atom but differ in the position of the nitrogen atoms
Uniqueness
3-Methoxyphenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the phenyl-substituted oxadiazole ring enhances its potential for various applications compared to other oxadiazole derivatives .
Properties
CAS No. |
63118-61-6 |
---|---|
Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(3-methoxyphenyl) 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C22H16N2O4/c1-26-18-8-5-9-19(14-18)27-22(25)17-12-10-16(11-13-17)21-24-23-20(28-21)15-6-3-2-4-7-15/h2-14H,1H3 |
InChI Key |
LMLLWDZUBFQGQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.